
1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate is a complex organic compound characterized by its unique structural features, including a quinoline core substituted with chlorine and iodine atoms, and an acetate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline derivative, 5-chloro-7-iodoquinolin-8-ol, is first synthesized through a series of reactions involving chlorination and iodination. Subsequently, the hydroxyl group is converted to an acetate ester through esterification using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Large-scale reactors are used to maintain precise temperature and pressure control, ensuring consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or iodine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or sodium chloride (NaCl) are employed, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Hydroquinoline derivatives
Substitution: Substituted quinolines with different halogens or other groups
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis.
Biology: The compound's biological activity has been explored for potential antimicrobial and antifungal properties.
Medicine: It has been investigated for its potential use in treating infections and as a chelator for metal ions in neurological disorders.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate exerts its effects involves its interaction with biological targets. The compound may inhibit enzymes related to DNA replication or act as a chelator for metal ions, affecting cellular processes. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Clioquinol: A related compound with antifungal and antibacterial properties.
Hydroxyquinoline derivatives: Other quinoline derivatives with similar biological activities.
Uniqueness: 1-((5-Chloro-7-iodoquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate stands out due to its specific substitution pattern and the presence of the acetate ester group, which may confer unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future applications
Properties
Molecular Formula |
C15H15ClINO3 |
|---|---|
Molecular Weight |
419.64 g/mol |
IUPAC Name |
[1-(5-chloro-7-iodoquinolin-8-yl)oxy-2-methylpropan-2-yl] acetate |
InChI |
InChI=1S/C15H15ClINO3/c1-9(19)21-15(2,3)8-20-14-12(17)7-11(16)10-5-4-6-18-13(10)14/h4-7H,8H2,1-3H3 |
InChI Key |
SVGDPIZJQMMRBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)COC1=C(C=C(C2=C1N=CC=C2)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline](/img/structure/B15210915.png)
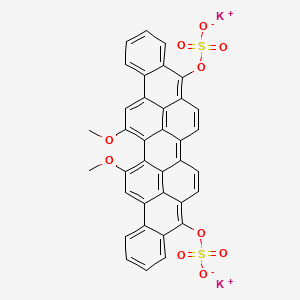
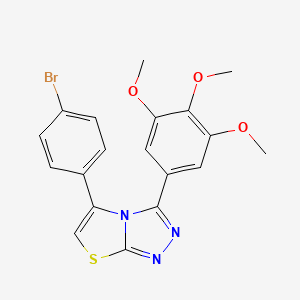
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)acetamide](/img/structure/B15210943.png)
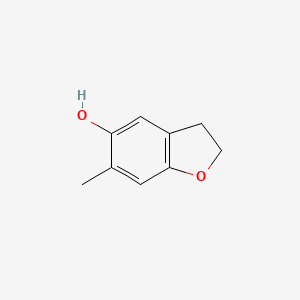

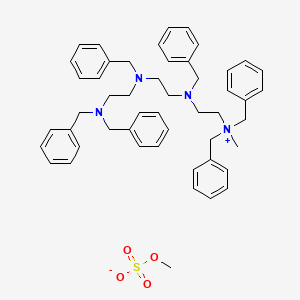
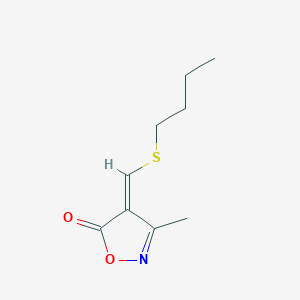
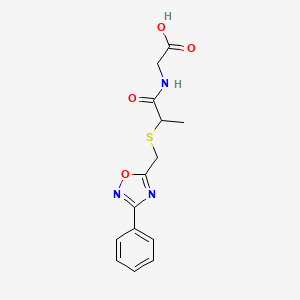
![1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile](/img/structure/B15210972.png)
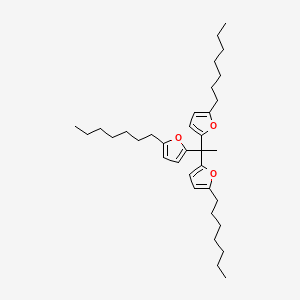
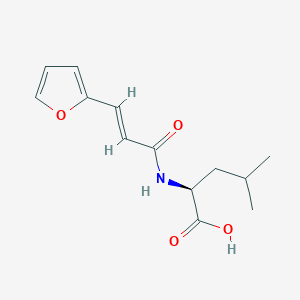
![Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B15210993.png)

